3,6-Dimethoxy-9H-fluorene
Description
Properties
IUPAC Name |
3,6-dimethoxy-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)14(10)8-12/h3-6,8-9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPUWRQXLQLWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3=C2C=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-9H-fluorene typically involves the methoxylation of fluorene derivatives. One common method includes the reaction of fluorene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the desired positions . The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
3,6-Dimethoxy-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-9H-fluorene depends on its specific application. In organic electronics, its role as a charge transport material involves interactions with other components in the device, facilitating the movement of electrons or holes. The methoxy groups enhance its solubility and processability, making it suitable for solution-based fabrication techniques .
Comparison with Similar Compounds
Comparison with Similar Fluorene Derivatives
Structural and Electronic Properties
3,6-Dimethoxy-9H-fluorene
- Substituents : Methoxy groups at 3- and 6-positions.
- Conjugation : Enhanced π-electron delocalization due to electron-donating methoxy groups.
- Planarity : The absence of bulky 9-position substituents maintains planarity, critical for optoelectronic applications.
9,9-Dimethyl-2-nitro-9H-fluorene (CAS 605644-46-0)
- Substituents: Nitro (-NO₂) group at 2-position; dimethyl groups at 9-position.
- Electronic Effects : Nitro groups are electron-withdrawing, reducing conjugation and directing electrophilic substitution to meta positions.
- Applications : Used as an intermediate in pharmaceuticals and materials science due to its reactive nitro group .
9,9-Dihexyl-3,6-dimethoxy-9H-fluorene (CAS 637771-41-6)
- Substituents : Methoxy groups at 3- and 6-positions; long alkyl chains (hexyl) at 9-position.
- Solubility: Alkyl chains improve solubility in non-polar solvents, facilitating processing in polymer chemistry.
- Thermal Stability : Higher molecular weight (estimated ~400 g/mol ) enhances thermal stability compared to this compound .
9-Methylene-9H-fluorene (CAS 4425-82-5)
- Substituents : Methylene (=CH₂) group at 9-position.
- Structure: Non-planar dihedral angle (~78.57° between fluorene units), disrupting conjugation.
- Applications: Potential use in organic semiconductors with tunable band gaps due to twisted geometry .
Key Observations :
- Methoxy-substituted fluorenes (e.g., 3,6-Dimethoxy) are synthesized via straightforward alkylation or coupling reactions, whereas nitro derivatives require nitration under controlled conditions.
- Suzuki coupling () achieves high yields (up to 87%) for aryl-substituted analogs, demonstrating versatility in functionalization.
Physical and Chemical Properties
Key Trends :
- Alkyl chains (e.g., dihexyl) improve solubility but increase molecular weight.
- Nitro groups introduce stability challenges but expand synthetic utility.
Biological Activity
3,6-Dimethoxy-9H-fluorene is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. Its unique structure, characterized by two methoxy groups attached to the fluorene backbone, enhances its solubility and reactivity, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties based on diverse research findings.
- Molecular Formula : C15H14O2
- Molecular Weight : 238.27 g/mol
The presence of methoxy groups contributes to the compound's increased lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to induce apoptosis in cancer cells through multiple mechanisms:
- Mechanism of Action :
- Induction of reactive oxygen species (ROS) leading to oxidative stress.
- Modulation of cell cycle progression and inhibition of tumor cell proliferation.
In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. For instance, a comparative study found that derivatives of fluorene exhibited higher cytotoxicity against these cell lines than standard chemotherapeutics like Taxol .
Antioxidant Properties
This compound has been evaluated for its antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related damage in cells. In vitro assays have indicated a strong correlation between the concentration of this compound and its ability to reduce oxidative markers in cellular models.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes necessary for bacterial survival .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of conventional treatments. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
Study 2: Antioxidant Activity
In another investigation focusing on oxidative stress, researchers treated human neuroblastoma cells with varying concentrations of this compound. The findings revealed a substantial reduction in oxidative markers and improved cell viability compared to untreated controls. This suggests that the compound may offer neuroprotective benefits through its antioxidant properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| This compound | Ketone | Anticancer, Antioxidant |
| 2,3-Dimethoxy-9H-fluoren-9-one | Ketone | Anti-cancer (apoptosis induction) |
| 9H-Fluorenone | Ketone | Limited biological activity |
The comparative analysis highlights that while similar compounds exhibit some biological activity, this compound shows a broader spectrum of effects, particularly in inducing apoptosis and acting as an antioxidant.
Q & A
Q. What are the established synthetic routes for 3,6-Dimethoxy-9H-fluorene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution and subsequent methoxylation. For example, starting with 9H-fluorene, bromination at the 3 and 6 positions can be achieved using Br₂ in the presence of FeBr₃ as a catalyst. Methoxy groups are introduced via nucleophilic substitution (e.g., using NaOCH₃ in methanol under reflux). Optimization includes:
- Temperature control (50–70°C) to minimize side reactions.
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
- Monitoring reaction progress via TLC or GC-MS to terminate reactions at peak purity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Coupling patterns confirm substitution positions.
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths and angles, critical for verifying regioselectivity .
- UV-Vis spectroscopy : Absorption peaks in the 250–300 nm range indicate π→π* transitions in the fluorene core .
Q. How can purification protocols minimize impurities in this compound?
- Methodological Answer :
- Column chromatography : Use silica gel with a gradient of hexane/ethyl acetate (8:1 to 4:1) to separate methoxylated byproducts.
- Recrystallization : Ethanol or methanol as solvents yield high-purity crystals.
- HPLC : Reverse-phase C18 columns resolve polar impurities, especially residual brominated intermediates .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) complement experimental data in predicting the electronic properties of this compound?
- Methodological Answer :
- DFT calculations : Gaussian or ORCA software models HOMO-LUMO gaps, showing methoxy groups reduce bandgap by ~0.3 eV compared to unsubstituted fluorene.
- Molecular docking : Predicts interactions with biological targets (e.g., enzyme active sites) for drug design. Validate experimentally via fluorescence quenching assays .
Q. What mechanistic insights explain the regioselectivity of methoxy group introduction in fluorene derivatives?
- Methodological Answer :
- Electrophilic directing effects : Methoxy groups act as ortho/para directors. Steric hindrance at the 9-position forces substitution at 3 and 6.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (3-methoxy), while higher temperatures favor thermodynamic stability (6-methoxy). Monitor via time-resolved IR spectroscopy .
Q. How can fluorescence properties of this compound be tailored for optoelectronic applications?
- Methodological Answer :
- Conjugation extension : Introduce electron-withdrawing groups (e.g., –CN) at the 9-position to redshift emission wavelengths.
- Solvatochromism studies : Measure emission in solvents of varying polarity (e.g., cyclohexane to DMSO) to optimize solid-state luminescence .
Q. What strategies resolve contradictions in reported reaction yields for methoxylated fluorenes?
- Methodological Answer :
- Replicate conditions : Compare inert (N₂/Ar) vs. aerobic environments; oxygen can oxidize intermediates.
- Batch analysis : Use LC-MS to detect trace impurities (e.g., di-methoxy byproducts) affecting yield calculations.
- Collaborative validation : Cross-check data via round-robin experiments across labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
